molecular formula C15H16ClN3O3S2 B298146 N-(3-chloro-4-methylphenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}methanesulfonamide

N-(3-chloro-4-methylphenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}methanesulfonamide

Cat. No. B298146
M. Wt: 385.9 g/mol
InChI Key: QREJKRXMNKIDDY-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}methanesulfonamide, also known as CTM or compound 12, is a synthetic compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}methanesulfonamide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in key biological processes, such as DNA synthesis and cell division. N-(3-chloro-4-methylphenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}methanesulfonamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. It has also been shown to inhibit the activity of farnesyltransferase, an enzyme that is involved in the post-translational modification of proteins.
Biochemical and Physiological Effects
N-(3-chloro-4-methylphenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}methanesulfonamide has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. N-(3-chloro-4-methylphenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}methanesulfonamide has been found to increase the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death. In addition, N-(3-chloro-4-methylphenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}methanesulfonamide has been shown to disrupt the cell membrane of bacteria, leading to cell death.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-chloro-4-methylphenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}methanesulfonamide is its broad-spectrum activity against cancer cells and drug-resistant bacterial strains. This makes it a promising candidate for the development of new anticancer and antibacterial agents. However, one limitation of N-(3-chloro-4-methylphenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}methanesulfonamide is its low solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to determine its toxicity and pharmacokinetic properties.

Future Directions

There are several future directions for the research on N-(3-chloro-4-methylphenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}methanesulfonamide. One direction is the development of new derivatives of N-(3-chloro-4-methylphenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}methanesulfonamide with improved solubility and pharmacokinetic properties. Another direction is the investigation of the mechanism of action of N-(3-chloro-4-methylphenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}methanesulfonamide, which could lead to the development of new drugs that target key enzymes involved in cancer and bacterial cell growth. Finally, the potential use of N-(3-chloro-4-methylphenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}methanesulfonamide as a diagnostic tool for cancer and bacterial infections could also be explored.

Synthesis Methods

The synthesis of N-(3-chloro-4-methylphenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}methanesulfonamide involves a series of chemical reactions, starting with the reaction of 3-chloro-4-methylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This is followed by the reaction of the thiosemicarbazone with 2-acetylthiophene to form the corresponding chalcone. The final step involves the reaction of the chalcone with methanesulfonyl chloride to form N-(3-chloro-4-methylphenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}methanesulfonamide.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}methanesulfonamide has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have anticancer, antibacterial, and antifungal activities. N-(3-chloro-4-methylphenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}methanesulfonamide has been found to be effective against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to be effective against drug-resistant bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).

properties

Product Name

N-(3-chloro-4-methylphenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}methanesulfonamide

Molecular Formula

C15H16ClN3O3S2

Molecular Weight

385.9 g/mol

IUPAC Name

2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C15H16ClN3O3S2/c1-11-5-6-12(8-14(11)16)19(24(2,21)22)10-15(20)18-17-9-13-4-3-7-23-13/h3-9H,10H2,1-2H3,(H,18,20)/b17-9+

InChI Key

QREJKRXMNKIDDY-RQZCQDPDSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N(CC(=O)N/N=C/C2=CC=CS2)S(=O)(=O)C)Cl

SMILES

CC1=C(C=C(C=C1)N(CC(=O)NN=CC2=CC=CS2)S(=O)(=O)C)Cl

Canonical SMILES

CC1=C(C=C(C=C1)N(CC(=O)NN=CC2=CC=CS2)S(=O)(=O)C)Cl

Origin of Product

United States

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